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molecular formula C16H13ClF3NS B119329 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine CAS No. 1675-46-3

10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine

Cat. No. B119329
M. Wt: 343.8 g/mol
InChI Key: BZEJZIAESDBOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04183926

Procedure details

Into a 5 liter reactor fitted with stirring and cooling means and maintained at about -40° C., there were poured 1 liter of liquid ammonia, 11.5 g (0.5 mole) of metallic sodium, 0.5 g of ferric acetate and then, slowly, 133.5 g (0.5 mole) of 2-trifluoromethyl-phenothiazine. The mixture was stirred for one hour and there were added 78.8 g (0.5 mole) of 1-bromo-3-chloropropane. After stirring for some minutes, the mixture was allowed to warm slowly up to room temperature, with elimination of the liquid ammonia. There were then added 2 liters of heptane and stirring was maintained for 12 hours. The mixture was then refluxed for one hour and filtered, washed with heptane, evaporated to dryness and recrystallized from heptane to give 270 g (yield 81%) of N-(γ-chloropropyl)-2-trifluoromethyl-phenothiazine.
[Compound]
Name
liquid
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric acetate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
133.5 g
Type
reactant
Reaction Step Two
Quantity
78.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N.[Na].[F:3][C:4]([F:20])([F:19])[C:5]1[CH:18]=[CH:17][C:16]2[S:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[NH:8][C:7]=2[CH:6]=1.Br[CH2:22][CH2:23][CH2:24][Cl:25]>CCCCCCC>[Cl:25][CH2:24][CH2:23][CH2:22][N:8]1[C:7]2[CH:6]=[C:5]([C:4]([F:3])([F:19])[F:20])[CH:18]=[CH:17][C:16]=2[S:15][C:14]2[C:9]1=[CH:10][CH:11]=[CH:12][CH:13]=2 |^1:1|

Inputs

Step One
Name
liquid
Quantity
1 L
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
11.5 g
Type
reactant
Smiles
[Na]
Name
ferric acetate
Quantity
0.5 g
Type
reactant
Smiles
Step Two
Name
Quantity
133.5 g
Type
reactant
Smiles
FC(C1=CC=2NC3=CC=CC=C3SC2C=C1)(F)F
Step Three
Name
Quantity
78.8 g
Type
reactant
Smiles
BrCCCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
2 L
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 5 liter reactor fitted
TEMPERATURE
Type
TEMPERATURE
Details
cooling means
STIRRING
Type
STIRRING
Details
The mixture was stirred for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
After stirring for some minutes
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with heptane
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
recrystallized from heptane

Outcomes

Product
Name
Type
product
Smiles
ClCCCN1C2=CC=CC=C2SC=2C=CC(=CC12)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 270 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 157.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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